4,6-Dichloro-2-(1-methoxyethyl)pyrimidine
Description
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is a halogenated pyrimidine derivative featuring a 1-methoxyethyl substituent at the 2-position and chlorine atoms at the 4- and 6-positions. Pyrimidines are aromatic heterocycles with two nitrogen atoms at positions 1 and 3, and their derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. This compound is likely utilized as a precursor for further functionalization, particularly in cross-coupling reactions or nucleophilic substitutions targeting the chlorine atoms .
Properties
IUPAC Name |
4,6-dichloro-2-(1-methoxyethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(12-2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSPDFQDUUWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC(=N1)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine typically involves the chlorination of 4,6-dihydroxypyrimidine. The process begins with the reaction of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The mixture is then refluxed, and hydrochloric acid is added to adjust the pH. The resulting 4,6-dihydroxypyrimidine is then chlorinated using thionyl chloride in the presence of a chlorination catalyst .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of dichloroethane as a solvent and thionyl chloride as a chlorinating agent is common in large-scale synthesis. The reaction mixture is typically cooled and centrifuged to isolate the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4,6-dichloro substitution on the pyrimidine ring is highly reactive toward nucleophilic aromatic substitution (NAS), similar to other dichloropyrimidines. Key reactions include:
Chlorine Replacement
The chlorine atoms at positions 4 and 6 are susceptible to displacement by nucleophiles such as amines, alkoxides, or thiols. For example:
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Amine substitution :
Reaction with primary or secondary amines (e.g., morpholine, piperidine) yields 4,6-diamino derivatives.This reaction typically requires polar aprotic solvents (e.g., DMF) and heating (80–120°C) .
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Alkoxy substitution :
Treatment with sodium alkoxides (e.g., NaOEt) replaces chlorine with ethoxy groups. For instance, 4-chloro-6-ethoxy derivatives form under mild conditions (20–40°C) .
Selectivity in Substitution
The 4-position is generally more reactive than the 6-position due to electronic effects. This trend is consistent with studies on 4,6-dichloro-2-(methylthio)pyrimidine, where sequential substitution occurs first at C4, then at C6 .
Functionalization of the Methoxyethyl Group
The 1-methoxyethyl substituent at position 2 can undergo transformations typical of ethers and alkyl chains:
Oxidation
The methoxyethyl group may be oxidized to a ketone or carboxylic acid using strong oxidizing agents (e.g., KMnO₄, CrO₃). For example:
Cleavage Reactions
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Ether cleavage : Treatment with HI or BBr₃ removes the methoxy group, yielding a hydroxylated intermediate .
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Dealkylation : Acidic or basic hydrolysis could cleave the ethyl chain, though steric hindrance from the pyrimidine ring may limit reactivity.
Cross-Coupling Reactions
The chlorine atoms enable participation in palladium-catalyzed cross-coupling reactions:
Chlorination and Further Halogenation
While the compound already contains two chlorines, additional halogenation at the C5 position is unlikely due to electronic deactivation by the electron-withdrawing substituents. Attempts to chlorinate 4,6-dichloro-2-(methylthio)pyrimidine at C5 using NCS or PCl₅ failed, highlighting this limitation .
Synthetic Routes
While no direct synthesis is reported, plausible pathways include:
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Cyclization : Condensation of 1-methoxyethylguanidine with dichloromalonyl chloride.
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Functionalization : Chlorination of 2-(1-methoxyethyl)pyrimidine-4,6-diol using POCl₃ or SOCl₂ .
Stability and Handling
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Hydrolysis : Susceptible to aqueous hydrolysis under acidic/basic conditions, releasing HCl
Scientific Research Applications
Pharmaceutical Applications
1.1 Antiviral Agents
Recent studies have highlighted the potential of pyrimidine derivatives, including 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine, as effective antiviral agents. For instance, certain derivatives have shown promising activity against viruses like Zika and Dengue, with effective concentrations (EC50) reported as low as 1.4 μM . This suggests that compounds with similar structures could be further developed as antiviral medications.
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Research indicates that pyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Escherichia coli and Staphylococcus aureus. These compounds can inhibit bacterial growth effectively at certain concentrations .
1.3 Anti-HIV Activity
A series of studies have focused on synthesizing 2,4,6-trisubstituted pyrimidine derivatives to identify novel anti-HIV agents. The structural modifications involving compounds like this compound have been aimed at enhancing their efficacy against HIV-1 .
Agrochemical Applications
2.1 Herbicidal Properties
this compound is utilized in the synthesis of herbicides. Its derivatives have demonstrated effective post-emergence herbicidal activity against various weed species such as Amaranthus and Echinochloa at concentrations comparable to established herbicides . This positions the compound as a candidate for developing new herbicides with improved efficacy and reduced environmental impact.
2.2 Pesticide Development
The compound serves as a precursor in the synthesis of active ingredients for fungicides like Azoxystrobin, which is effective against a range of fungal pathogens affecting crops such as cereals and fruits . The use of this compound in this context underscores its importance in agricultural chemistry.
Case Studies
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine and related compounds:
Physical and Electronic Properties
- Lipophilicity : The 1-methoxyethyl group in the target compound increases logP compared to DCSMP (logP = 4.22 for propylsulfanyl derivative vs. ~2.5 for DCSMP).
- Solubility : Sulfonyl and morpholinyl groups improve aqueous solubility, whereas halogenated aryl groups favor organic solvents like chloroform .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl, nitro) deactivate the pyrimidine ring, directing substitutions to specific positions .
Biological Activity
4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in drug development.
Chemical Structure and Properties
Chemical Formula: C7H8Cl2N2O
Molecular Weight: 195.06 g/mol
CAS Number: 1538944-73-8
The compound features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a methoxyethyl group at position 2. This specific arrangement contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of pyrimidine derivatives against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.25–1 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .
Antitumor Activity
Pyrimidine derivatives have been explored for their antitumor potential. In particular, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, studies on related compounds demonstrated significant inhibition of colony formation in cancer cells and cell cycle arrest at the S-phase .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research has indicated that such compounds may inhibit key enzymes involved in cellular signaling pathways, leading to reduced tumor growth and enhanced apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. A study analyzing various analogues found that modifications at specific positions on the pyrimidine ring significantly influenced their potency. For instance, substituents at the 2-position were shown to enhance activity against certain cancer cell lines while maintaining low toxicity profiles .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, various pyrimidine derivatives were tested against Escherichia coli and Candida albicans. The results indicated that certain modifications to the pyrimidine structure resulted in enhanced antimicrobial activity, with some compounds achieving MIC values significantly lower than those of standard antibiotics .
Case Study 2: Cancer Cell Lines
A series of experiments involving human cancer cell lines demonstrated that specific analogues of this compound could effectively inhibit cell growth and induce apoptosis. The most potent analogue was noted to have an IC50 value in the nanomolar range, significantly outperforming traditional chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,6-dichloro-2-(1-methoxyethyl)pyrimidine?
- Methodological Answer : A common approach involves chlorination of hydroxy-substituted pyrimidine precursors. For example, 4,6-dihydroxy-2-methylpyrimidine can be treated with phosphorus oxychloride (POCl₃) under reflux to introduce chlorine atoms at positions 4 and 6 . For the 1-methoxyethyl substituent, nucleophilic substitution or coupling reactions (e.g., using methoxyethyl Grignard reagents) may be employed. Intermediate purification via column chromatography and structural validation by NMR (¹H/¹³C) and mass spectrometry are critical.
Q. How is X-ray crystallography applied to confirm the molecular structure of chlorinated pyrimidines?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to determine bond lengths, angles, and planarity. For example, in 4,6-dichloro-5-methoxypyrimidine, SCXRD revealed a nearly planar pyrimidine ring (r.m.s. deviation = 0.013 Å), with the methoxy group deviating by 1.082 Å. Key parameters include the R factor (0.024) and data-to-parameter ratio (16.5:1), ensuring reliability . Low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts.
Q. What spectroscopic techniques are essential for characterizing chlorinated pyrimidines?
- Methodological Answer :
- NMR : ¹H NMR identifies proton environments (e.g., methoxyethyl CH₃ at ~3.3 ppm). ¹³C NMR distinguishes quaternary carbons (e.g., C-Cl at ~150 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₇H₈Cl₂N₂O).
- IR Spectroscopy : C-Cl stretches appear at 550–600 cm⁻¹, while C-O (methoxy) absorbs near 1100 cm⁻¹.
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict reactivity and electronic properties of chlorinated pyrimidines?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO). For example, in 2-chloro-5-(2-hydroxyethyl)pyrimidine, DFT revealed electron-withdrawing effects of Cl, lowering LUMO energy and enhancing electrophilicity . Comparing experimental (X-ray) and computational bond lengths (e.g., C-Cl: 1.73 Å vs. 1.75 Å) validates models.
Q. How can non-covalent Cl–N interactions in crystal packing be analyzed?
- Methodological Answer : SCXRD data reveal intermolecular distances shorter than the sum of van der Waals radii. In 4,6-dichloro-5-methoxypyrimidine, Cl–N contacts (3.094–3.100 Å) stabilize the 3D framework . Hirshfeld surface analysis quantifies interaction contributions (e.g., Cl···N vs. H-bonding). Thermal ellipsoid plots assess atomic displacement parameters (ADPs) to confirm interaction strength.
Q. How are multi-step syntheses optimized for pyrimidine derivatives with complex substituents?
- Methodological Answer :
- Stepwise Functionalization : Introduce substituents sequentially to avoid side reactions. For example, methoxyethyl groups may require protection during chlorination .
- Yield Optimization : Adjust reaction time, temperature, and catalyst (e.g., Pd for cross-coupling). In a 11-step synthesis of a related compound, yields were improved from 2% to 5% by optimizing coupling conditions .
- Analytical Monitoring : Use TLC, HPLC, or in-situ IR to track intermediates.
Q. How to resolve contradictions between experimental data and theoretical predictions?
- Methodological Answer :
- Planarity Discrepancies : If X-ray shows planarity but DFT predicts slight distortion, consider solvent effects or crystal packing forces .
- Spectroscopic Mismatches : Re-examine solvent polarity in NMR simulations or recalibrate computational methods (e.g., solvent model in Gaussian).
- Reactivity Anomalies : Compare activation energies (ΔG‡) from DFT with kinetic experiments to identify overlooked transition states.
Safety and Handling
Q. What safety protocols are critical for handling chlorinated pyrimidines?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates.
- Waste Disposal : Segregate halogenated waste for incineration.
- Emergency Measures : For eye contact, rinse with water for 15+ minutes; for inhalation, move to fresh air .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
